![molecular formula C20H21N3O3S B12496513 N-[4-(morpholin-4-yl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B12496513.png)
N-[4-(morpholin-4-yl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(MORPHOLIN-4-YL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE is a complex organic compound that features a morpholine ring, a benzothiazole moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(MORPHOLIN-4-YL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzothiazole ring.
Attachment of the Propanamide Group: The benzothiazole derivative is then reacted with a suitable propanoyl chloride in the presence of a base to form the propanamide linkage.
Introduction of the Morpholine Ring: Finally, the morpholine ring is introduced by reacting the intermediate with morpholine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(MORPHOLIN-4-YL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(MORPHOLIN-4-YL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(MORPHOLIN-4-YL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-[4-(MORPHOLIN-4-YL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE: Unique due to the presence of both morpholine and benzothiazole moieties.
N-[4-(MORPHOLIN-4-YL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)BUTANAMIDE: Similar structure but with a butanamide group instead of propanamide.
N-[4-(MORPHOLIN-4-YL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PENTANAMIDE: Similar structure but with a pentanamide group.
Uniqueness
N-[4-(MORPHOLIN-4-YL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility, while the benzothiazole moiety provides potential for interaction with various biological targets.
Properties
Molecular Formula |
C20H21N3O3S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
InChI |
InChI=1S/C20H21N3O3S/c24-19(9-10-23-17-3-1-2-4-18(17)27-20(23)25)21-15-5-7-16(8-6-15)22-11-13-26-14-12-22/h1-8H,9-14H2,(H,21,24) |
InChI Key |
UBPJGXJKLOTKKL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CCN3C4=CC=CC=C4SC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-benzoxazol-2-yl)-N-[(E)-(4-ethoxyphenyl)methylidene]aniline](/img/structure/B12496436.png)
![2-[(4-cyclohexyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B12496438.png)
![N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine](/img/structure/B12496442.png)
![8-Methoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[C]pyrrol-4-one](/img/structure/B12496455.png)
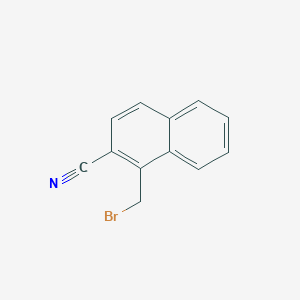
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12496467.png)
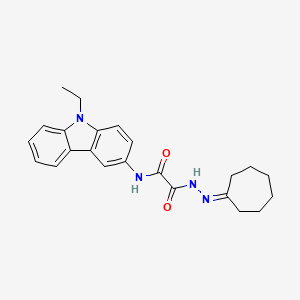
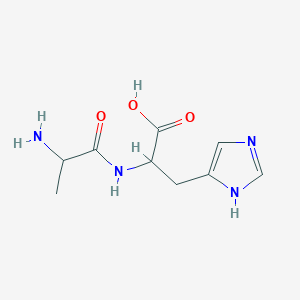
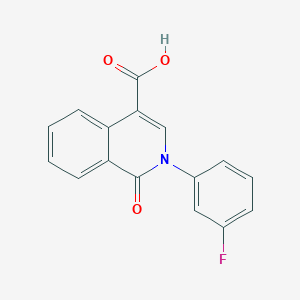
![3-{[bis(4-methoxyphenyl)methyl]carbamoyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12496491.png)
![Ethyl 5-({3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496497.png)
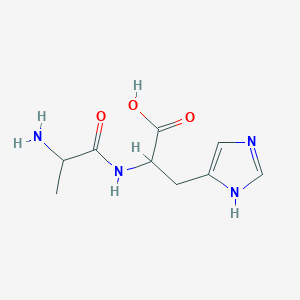
![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2-chlorobenzamide](/img/structure/B12496514.png)
![Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate](/img/structure/B12496519.png)
